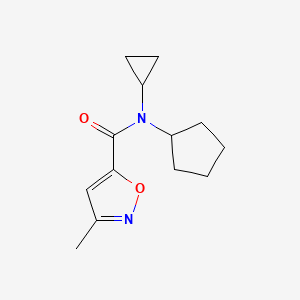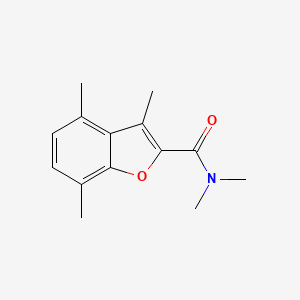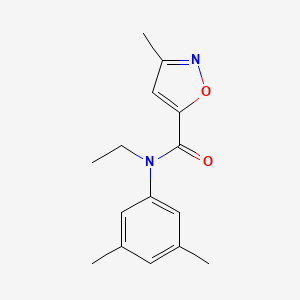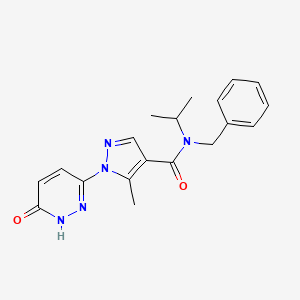
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.
Mecanismo De Acción
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. In cancer cells with an overactive nucleolar stress response, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting RNA polymerase I transcription, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been found to induce DNA damage, activate the p53 pathway, and inhibit the NF-κB pathway. These effects contribute to the selective targeting of cancer cells and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide is its selectivity for cancer cells that have an overactive nucleolar stress response. This makes it a promising candidate for targeted cancer therapy. However, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide. One area of focus could be the development of more stable analogs of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide that have improved pharmacokinetic properties. Another direction could be the identification of biomarkers that could be used to predict which cancer patients are most likely to respond to N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide treatment. Finally, further studies could be conducted to investigate the potential of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide involves a multistep process that begins with the reaction of cyclopentylmagnesium bromide with 3-methyl-1,2-oxazole-5-carboxylic acid. This reaction produces the intermediate cyclopentyl-3-methyl-1,2-oxazole-5-carboxylic acid, which is then reacted with cyclopropylmagnesium bromide to yield the final product, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide can selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many types of cancer. In vivo studies have also demonstrated the efficacy of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide in inhibiting tumor growth and improving survival in animal models of cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-8-12(17-14-9)13(16)15(11-6-7-11)10-4-2-3-5-10/h8,10-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCWZFSAIUCUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(C2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)



![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)